(S)-Pyrrolidine-3-carboxamide hydrochloride
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Overview
Description
(S)-Pyrrolidine-3-carboxamide hydrochloride is a chiral compound with significant relevance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidine-3-carboxamide hydrochloride typically involves the reaction of (S)-pyrrolidine-3-carboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (20-40°C)
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Sometimes, catalysts like palladium on carbon (Pd/C) are used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Material Handling: Ensuring high purity of starting materials
Reaction Monitoring: Using in-line analytical techniques like HPLC to monitor the reaction progress
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions: (S)-Pyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or carboxylic acids
Reduction: Reduction reactions can yield primary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products:
Oxidation: Carboxylic acids or amides
Reduction: Primary amines
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
(S)-Pyrrolidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its potential role in enzyme inhibition and protein binding
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (S)-Pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access
Receptor Modulation: Interacting with receptors to alter their signaling pathways
Comparison with Similar Compounds
®-Pyrrolidine-3-carboxamide hydrochloride: The enantiomer of (S)-Pyrrolidine-3-carboxamide hydrochloride, with different biological activity
Pyrrolidine-2-carboxamide hydrochloride: A structural isomer with distinct chemical properties
N-Methylpyrrolidine hydrochloride: A methylated derivative with unique reactivity
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of chiral drugs and other specialized applications.
Properties
IUPAC Name |
(3S)-pyrrolidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFRHSIYOIWDY-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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